N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Overview
Description
N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with benzylamine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific interactions with molecular targets. Typically, quinoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Intercalating into DNA strands and affecting replication or transcription.
Modulating Receptors: Acting as agonists or antagonists at various receptor sites.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: Known for their antibacterial properties.
Benzylquinolines: Studied for their potential anticancer activities.
Uniqueness
N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-benzyl-6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-16-8-10-20(17(2)12-16)24-14-22(21-13-19(26)9-11-23(21)28-24)25(29)27-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNHBAPDWRMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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